可瑞帕明

描述

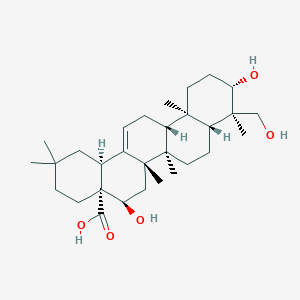

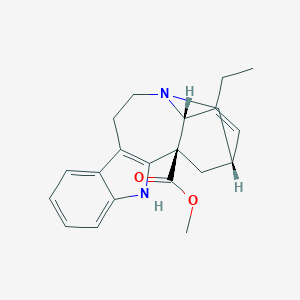

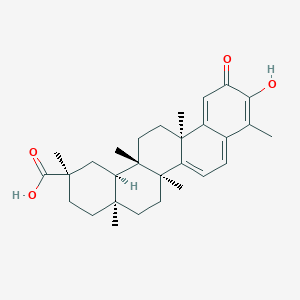

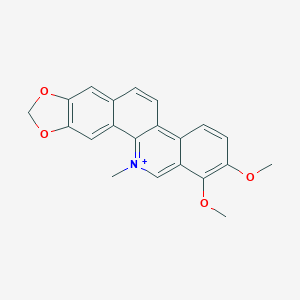

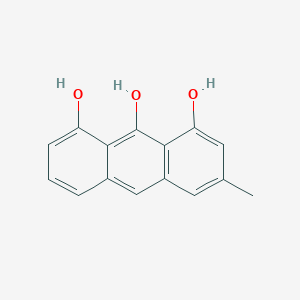

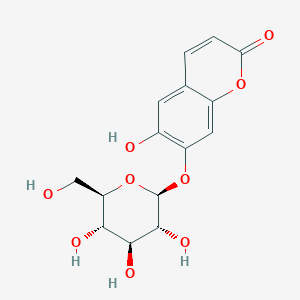

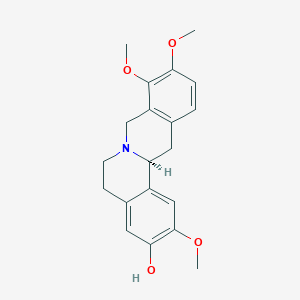

Corypalmine is an alkaloid isolated from Stephania cepharantha . It is an inhibitor of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 of 128.0 μM . The molecular formula of Corypalmine is C20H23NO4 .

Molecular Structure Analysis

The molecular weight of Corypalmine is 341.40 . The molecular structure of Corypalmine consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .

Physical And Chemical Properties Analysis

Corypalmine has a molecular weight of 341.40 . It is a solid substance with a color ranging from white to off-white .

科学研究应用

Antifungal Activity

Corypalmine: has demonstrated significant antifungal properties, particularly against spore germination of various fungi. Studies have shown that it inhibits the spore germination of plant pathogenic and saprophytic fungi, including Alternaria solani , Curvularia species , and Ustilago cynodontis . This suggests its potential as a biocontrol agent in agriculture to protect crops from fungal diseases.

Enzyme Inhibition

The compound has been identified as an inhibitor of prolyl endopeptidase/oligopeptidase (PREP/POP) . These enzymes are involved in the metabolism of proline-containing peptides and have implications in neurological processes. Corypalmine’s inhibitory action could be valuable in researching neurological disorders and developing therapeutic agents.

Pharmacological Research

Corypalmine’s role in pharmacology is linked to its enzyme inhibition properties. By affecting PREP/POP, it may influence the breakdown of neuropeptides and peptide hormones, which is crucial for understanding various physiological and pathological processes .

Plant Pathology

In plant pathology, the efficacy of Corypalmine against spore germination can be harnessed to develop eco-friendly fungicides. Its ability to inhibit a wide range of fungi at low concentrations makes it a promising candidate for sustainable agriculture practices .

Medicinal Chemistry

In medicinal chemistry, the structural elucidation of Corypalmine, including its NMR and MS spectral data , provides insights into its chemical properties and potential for drug development . Understanding its interaction with biological molecules could lead to the discovery of new drugs.

Glycobiology Research

Corypalmine’s impact on enzyme activity extends to glycobiology, where it can be used to study the role of glycoproteins and glycolipids in cellular processes. Its inhibitory effects on specific enzymes could reveal new aspects of carbohydrate biology .

安全和危害

属性

IUPAC Name |

(13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCZTYDZHNTKPR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Discretinine | |

CAS RN |

6018-40-2 | |

| Record name | Corypalmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORYPALMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R31624GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

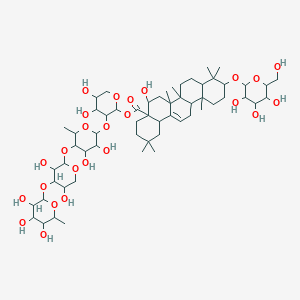

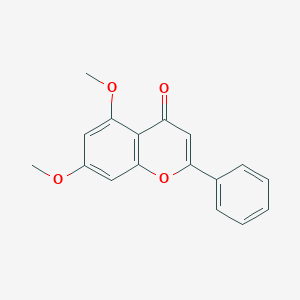

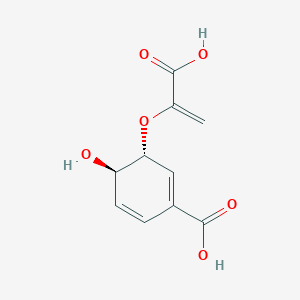

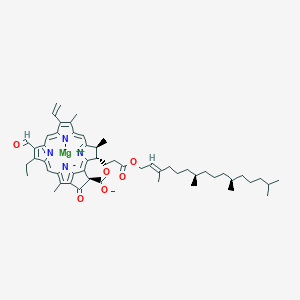

Feasible Synthetic Routes

Q & A

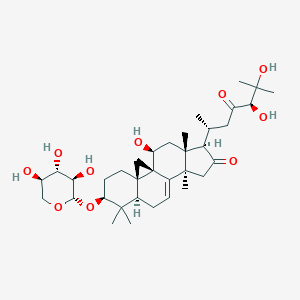

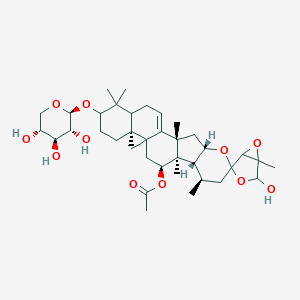

A: (-)-Corypalmine has the molecular formula C20H21NO4 and a molecular weight of 343.38 g/mol. [, , , , ] Spectroscopic data for structure elucidation has been obtained through various techniques, including UV, IR, EIMS, HRESIMS, 1D/2D NMR, and circular dichroism. [, , , , , ]

A: (-)-Corypalmine is a naturally occurring alkaloid found in various plant species, particularly those belonging to the Papaveraceae and Fumariaceae families. It has been isolated from plants such as Corydalis ochroleuca, Corydalis caseana, Corydalis chaerophylla, Corydalis longipes, Corydalis decumbens, Corydalis cheilanthifolia, Corydalis ophiocarpa, Corydalis thalictrifolia, Guatteriopsis friesiana, Stephania cepharantha, and Annona squamosa. [, , , , , , , , , , , ]

A: Several analytical methods have been used to identify and quantify (-)-Corypalmine, including high-performance liquid chromatography (HPLC) [, , ], ultra-performance liquid chromatography (UPLC) [, ], gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , ]

A: Yes, pharmacokinetic studies have been performed on mice using a validated UPLC-MS/MS method after oral and intravenous administration of (-)-Corypalmine. [] The study revealed a bioavailability of 4.6% for the compound. [] Another study developed and validated an HPLC method for simultaneous quantification of (-)-tetrahydropalmatine and its metabolites, including (-)-Corypalmine, in rat plasma and brain tissues. []

A: Research suggests that (-)-Corypalmine may possess various pharmacological activities, including analgesic effects, sedative/hypnotic properties, cytotoxic activity against tumor cell lines, and antibacterial activity. [, , , , ]

A: Studies have shown that (-)-Corypalmine exhibits antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, Enterococcus faecalis, and Rhodococcus equi. [, ]

A: Research suggests that (-)-Corypalmine disrupts bacterial membranes, leading to increased permeability and ultimately cell death. This mechanism of action was observed in studies investigating the compound's effect on S. aureus, K. pneumoniae, and E. faecalis. []

ANone: The observed pharmacological activities of (-)-Corypalmine suggest its potential use in various applications, including:

- Pain management: Due to its analgesic properties, (-)-Corypalmine could contribute to developing new pain relief medications. []

- Sleep disorders: Its sedative/hypnotic effects might be beneficial in managing sleep disorders. []

- Cancer therapy: The cytotoxic activity against tumor cell lines warrants further investigation of (-)-Corypalmine as a potential anticancer agent. [, ]

- Antibacterial treatments: Its effectiveness against various bacterial species, including drug-resistant strains like Rhodococcus equi, makes it a promising candidate for developing new antibacterial therapies. [, ]

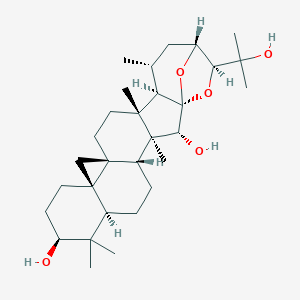

A: While specific SAR studies focusing on (-)-Corypalmine might be limited, research on similar tetrahydroprotoberberine alkaloids suggests that structural modifications, particularly methylation patterns, can significantly influence their biological activity, potency, and selectivity. [, ] Further research is needed to elucidate the SAR of (-)-Corypalmine comprehensively.

A: Chemically synthesizing (-)-Corypalmine and other tetrahydroprotoberberine alkaloids can be challenging due to the stereoselectivity required and the typically low yields obtained. [] These challenges highlight the importance of exploring alternative approaches, such as biocatalysis, to produce these valuable compounds more efficiently. []

A: Yes, researchers have successfully employed a biocatalytic strategy for the selective methylation of tetrahydroprotoberberine alkaloids, including (-)-Corypalmine. This approach utilizes engineered Escherichia coli strains expressing specific methyltransferases to catalyze the methylation reactions. []

ANone: Understanding the metabolic fate of (-)-Corypalmine is crucial for several reasons:

- Drug development: It provides insights into potential drug-drug interactions, clearance mechanisms, and the identification of active metabolites. []

- Efficacy and Safety: Knowledge of metabolic pathways aids in optimizing drug dosage, minimizing side effects, and understanding interindividual variability in response to treatment. []

A: While (-)-Corypalmine exhibits promising biological activities, comprehensive toxicological studies are still limited. Therefore, further research is needed to establish its safety profile, potential long-term effects, and any potential adverse effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。